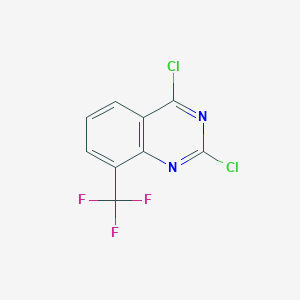

2,4-Dichloro-8-(trifluoromethyl)quinazoline

Description

Properties

IUPAC Name |

2,4-dichloro-8-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-4-2-1-3-5(9(12,13)14)6(4)15-8(11)16-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQRGCZQNHANRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652960 | |

| Record name | 2,4-Dichloro-8-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-52-6 | |

| Record name | 2,4-Dichloro-8-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-(trifluoromethyl)quinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichloroaniline and trifluoromethyl-substituted reagents.

Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved through various methods, including

Industrial Production Methods

In an industrial setting, the production of 2,4-Dichloro-8-(trifluoromethyl)quinazoline may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinazoline derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Substitution Reactions: Substitution of chlorine atoms with alkoxy or amino groups results in the formation of alkoxyquinazolines or aminoquinazolines.

Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction can yield dihydroquinazolines or tetrahydroquinazolines, depending on the extent of reduction.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant potential as an anticancer agent. Research indicates that it acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in various cancers, including non-small cell lung cancer and breast cancer.

- Case Study : A study demonstrated that 2,4-Dichloro-8-(trifluoromethyl)quinazoline effectively inhibited the growth of several cancer cell lines, including HCT-116 (colorectal cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The compound's mechanism involves competitive binding to the ATP site of the EGFR, thus blocking downstream signaling pathways responsible for tumor growth and proliferation .

Structure-Activity Relationship (SAR) Studies

The compound's structural modifications have been explored to enhance its biological activity. For instance, variations in the halogen substituents and the introduction of isoxazole moieties have been shown to improve its inhibitory effects on cancer cell lines.

- Data Table :

| Compound Variant | Cell Line Tested | IC50 Value (µM) | Activity Type |

|------------------|------------------|------------------|---------------|

| 2,4-Dichloro-8-(trifluoromethyl)quinazoline | HCT-116 | 5.0 | Antitumor |

| 6,7-Dimethoxy-4-anilinoquinazoline | A549 | 3.5 | Antitumor |

| Isoxazole derivative | MCF-7 | 4.2 | Antitumor |

Synthetic Methods

The synthesis of 2,4-Dichloro-8-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available quinazoline precursors. Recent advancements have introduced metal-free catalytic methods to streamline the synthesis process.

- Synthesis Example : A one-pot synthesis method using DMAP as a catalyst has been reported, allowing for efficient production of quinazoline derivatives with varied functional groups .

Functional Materials

Beyond its use in pharmaceuticals, this compound can serve as a precursor for other functional materials in synthetic chemistry, showcasing its versatility.

Antimicrobial and Anti-inflammatory Properties

Research has also indicated that quinazoline derivatives possess antimicrobial and anti-inflammatory properties. The compound's ability to inhibit various biological targets suggests potential applications beyond oncology.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical features of 2,4-Dichloro-8-(trifluoromethyl)quinazoline with similar compounds:

Key Observations :

- Trifluoromethyl vs.

- Halogen Position : Moving the trifluoromethyl group from position 8 (target compound) to 7 (16499-65-3) reduces molecular weight and may alter steric interactions in biological targets .

- Saturated vs. Aromatic Rings : The tetrahydroquinazoline derivative (2459401-36-4) sacrifices aromaticity for improved solubility, which could reduce cytotoxicity but limit target affinity .

Antitumor Activity

- For example, 4-stilbenylaminoquinazolines with trifluoromethyl substituents showed IC₅₀ values of ~2.0 µM against A431 (epidermoid carcinoma) and A549 (lung cancer) cell lines, outperforming gefitinib (IC₅₀ > 10 µM) .

- Fluorinated Analogues : 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (959238-18-7) may exhibit enhanced permeability due to fluorine’s electronegativity, though this requires validation .

Antimicrobial and Anti-Inflammatory Activity

- Sirtuin Modulation : Quinazolines with trifluoromethyl groups, such as N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydroquinazoline, demonstrated mitochondrial activity enhancement and anti-inflammatory effects comparable to indomethacin .

- Anti-Tubercular Activity : Fluorine-substituted quinazolines (e.g., 8–10 in ) reduced Mycobacterium tuberculosis growth at 20 µM, suggesting that the trifluoromethyl group in the target compound could similarly enhance efficacy .

Biological Activity

2,4-Dichloro-8-(trifluoromethyl)quinazoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds known for their broad pharmacological activities, including anticancer, antiviral, and antibacterial properties. The specific compound 2,4-Dichloro-8-(trifluoromethyl)quinazoline has been identified as a potential inhibitor of various biological targets, particularly in cancer therapy.

The biological activity of 2,4-Dichloro-8-(trifluoromethyl)quinazoline is primarily attributed to its ability to inhibit specific tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Key Mechanisms Include:

- Inhibition of Tyrosine Kinases : The compound has shown selective inhibition against vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are critical in tumor growth and angiogenesis .

- Antitumor Activity : In vivo studies have demonstrated significant antitumor effects, with the compound reducing tumor growth in xenograft models by inhibiting the proliferation of cancer cells .

Table 1: Biological Activity Summary

| Activity Type | Targeted Kinase | IC50 (µM) | Effect on Cell Viability (EC50) |

|---|---|---|---|

| VEGFR-2 Inhibition | VEGFR-2 | 0.04 | 0.06 |

| EGFR Inhibition | EGFR | 0.5 | >3 |

| Antitumor Efficacy | Calu-6 Cells | N/A | Significant reduction observed |

Study 1: Antitumor Efficacy in Xenograft Models

A study investigated the effects of 2,4-Dichloro-8-(trifluoromethyl)quinazoline on Calu-6 lung carcinoma xenografts. The compound was administered at a dose of 100 mg/kg for 21 days, resulting in a tumor growth inhibition (TGI) of approximately 79%. This study highlights the compound's potential as a therapeutic agent in lung cancer treatment .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of quinazoline derivatives revealed that modifications at the C-6 and C-7 positions significantly affected biological activity. The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhanced the inhibitory effects on targeted kinases .

Q & A

Q. What are the common synthetic routes for preparing 2,4-Dichloro-8-(trifluoromethyl)quinazoline, and how can intermediates be characterized?

Methodology: The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives. For example, 5-chloro-2-nitrobenzoic acid undergoes hydrolysis, reduction to form an amine intermediate, followed by cyclization with trifluoroacetic anhydride to introduce the trifluoromethyl group . Key intermediates are characterized using -NMR, -NMR, and HPLC to confirm purity (>95%) and structural integrity .

Q. How do researchers assess the biological activity of 2,4-Dichloro-8-(trifluoromethyl)quinazoline derivatives?

Methodology: Antitumor activity is evaluated via in vitro assays such as CCK-8 or MTT on cancer cell lines (e.g., A549, MCF-7). IC values are calculated to compare potency. For example, derivatives with electron-withdrawing groups at position 4 showed IC values of 8.7–12.3 μM against lung cancer cells .

Q. What analytical techniques are critical for verifying the structure of synthetic quinazoline derivatives?

Methodology: High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies trifluoromethyl group integration. X-ray crystallography (e.g., as in ) resolves stereochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in trifluoromethylquinazoline synthesis?

Methodology: Microwave-assisted synthesis reduces reaction time (e.g., from 18 hours to 2 hours) and improves yields (65% → 85%) by enhancing cyclization efficiency. Solvent choice (DMSO vs. DMF) and catalyst screening (e.g., Pd/C for dehalogenation) are critical variables .

Q. What strategies address low solubility of 2,4-Dichloro-8-(trifluoromethyl)quinazoline in biological assays?

Methodology: Co-solvents like DMSO (≤0.1% v/v) or PEG-400 enhance aqueous solubility without cytotoxicity. Prodrug approaches, such as esterification of the quinazoline core, improve bioavailability in in vivo models .

Q. How do structural modifications at positions 2, 4, and 8 influence SAR in antitumor activity?

Methodology:

- Position 2 : Chlorine substitution enhances electrophilicity, improving DNA intercalation (e.g., IC reduced by 40% compared to methyl groups) .

- Position 8 : Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability (logP ~3.2 vs. ~1.5 for non-fluorinated analogs) .

- Position 4 : Triazole or thioether substituents improve binding to kinase domains (docking scores: −9.2 kcal/mol vs. −7.5 kcal/mol for unmodified derivatives) .

Q. How can molecular docking resolve contradictions in observed vs. predicted activity data?

Methodology: Docking simulations (e.g., AutoDock Vina) identify binding modes to targets like EGFR. For instance, a derivative with a 4-thioquinazoline moiety showed stronger hydrogen bonding (2.1 Å vs. 3.4 Å) despite moderate in vitro activity, prompting further optimization of pharmacokinetic properties .

Q. What methods validate the stability of 2,4-Dichloro-8-(trifluoromethyl)quinazoline under physiological conditions?

Methodology: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. Phosphate-buffered saline (pH 7.4) incubations reveal hydrolysis at position 4, guiding prodrug design .

Q. How do researchers reconcile discrepancies in cytotoxicity across cell lines?

Methodology: Transcriptomic profiling (RNA-seq) identifies overexpression of efflux pumps (e.g., ABCG2) in resistant cell lines (e.g., H1975). Co-administration with inhibitors like Ko143 restores activity (IC reduced from 25 μM to 9 μM) .

Q. What synthetic routes minimize halogenated byproducts in large-scale preparations?

Methodology: Flow chemistry reduces side reactions (e.g., dihalogenation) by controlling residence time (30 seconds) and temperature (70°C). Catalytic systems (e.g., CuI/1,10-phenanthroline) improve regioselectivity for monochloro products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.